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Abstract
MK-8719 is a potent and selective, central nervous system (CNS) penetrant inhibitor of O-

GlcNAcase (OGA), a key enzyme in the post-translational modification of intracellular proteins.

By preventing the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins such

as tau, MK-8719 offers a promising therapeutic strategy for the treatment of tauopathies,

including Alzheimer's disease and progressive supranuclear palsy (PSP). This technical guide

provides a comprehensive overview of the preclinical and early clinical data on MK-8719,

including its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic

properties, and key experimental methodologies.

Introduction
Neurodegenerative diseases characterized by the aggregation of the microtubule-associated

protein tau, known as tauopathies, represent a significant unmet medical need. A key

pathological feature of these diseases is the hyperphosphorylation of tau, which leads to its

misfolding, aggregation into neurofibrillary tangles (NFTs), and subsequent neuronal

dysfunction and death.
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The O-GlcNAcylation of proteins is a dynamic post-translational modification that plays a

crucial role in regulating a wide range of cellular processes. The levels of O-GlcNAc on

intracellular proteins are controlled by the interplay of two enzymes: O-GlcNAc transferase

(OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Notably,

O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine and threonine

residues of tau, suggesting a competitive relationship between these two modifications.

Increased O-GlcNAcylation of tau has been shown to inhibit its aggregation and reduce the

formation of pathological tau species.

MK-8719 was developed as a potent and selective inhibitor of OGA, with the therapeutic goal

of increasing tau O-GlcNAcylation, thereby reducing its hyperphosphorylation and aggregation.

This guide summarizes the critical data and methodologies related to the preclinical and early

clinical development of MK-8719.

Mechanism of Action
MK-8719 is a competitive, reversible inhibitor of the human OGA enzyme.[1] By binding to the

active site of OGA, MK-8719 prevents the hydrolysis of O-GlcNAc from target proteins,

including tau.[2] This leads to an increase in the steady-state levels of O-GlcNAcylated

proteins, which is hypothesized to interfere with the hyperphosphorylation of tau and its

subsequent aggregation into pathological forms.[2][3]
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Caption: Signaling pathway of OGA inhibition by MK-8719.
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Data Presentation
In Vitro Potency and Selectivity
MK-8719 demonstrates potent inhibition of the human OGA enzyme. Its selectivity for OGA

over the functionally related human lysosomal β-hexosaminidase is a critical feature, as off-

target inhibition of β-hexosaminidase can lead to lysosomal storage disorders.[2]

Parameter Species Value Reference

Ki Human OGA 7.9 nM [4]

Kd Human OGA 3.1 nM [5]

IC50 Human OGA < 0.010 µM [1]

Cell-based IC50 Rat PC12 Cells < 0.100 µM [1]

Selectivity
vs. human lysosomal

β-hexosaminidase

High (Thiamet-G, a

related compound,

shows >37,000-fold

selectivity)

[6]

Preclinical Pharmacokinetics
MK-8719 exhibits favorable pharmacokinetic properties in multiple preclinical species, including

good oral bioavailability and CNS penetration.[1][2]

Species
Bioavailability
(%)

CNS Penetrant
Brain-to-
Plasma Ratio
(Rat)

Reference

Mouse > 60 Yes - [1]

Rat > 60 Yes ~1.84 [1][5]

Dog > 60 Yes - [1]

Pharmacokinetic parameters such as Cmax, Tmax, and half-life are dose-dependent and can

be found in the cited literature.
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Preclinical and Clinical Pharmacodynamics
Oral administration of MK-8719 leads to a dose-dependent increase in O-GlcNAc levels in both

the brain and peripheral blood mononuclear cells (PBMCs).[3][4] In the rTg4510 mouse model

of tauopathy, MK-8719 treatment resulted in a significant reduction in neurofibrillary tangles

and attenuated brain atrophy.[1][7] A Phase I study in healthy volunteers showed that single

ascending doses of MK-8719 were safe and well-tolerated.[1]

Model System Effect Reference

Rat Brain and PBMCs Increased O-protein levels [1]

rTg4510 Transgenic Mice

Reduced neurofibrillary

tangles, decreased

neurodegeneration, reduced

inflammatory markers,

attenuated brain weight and

forebrain volume loss

[1][5]

Healthy Human Volunteers

Safe and well-tolerated at

single ascending doses up to

1200 mg

[1][5]

Experimental Protocols
In Vitro OGA Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds

against purified human OGA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b609112?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32493725/
https://www.selleckchem.com/products/mk-8719.html
https://www.benchchem.com/product/b609112?utm_src=pdf-body
https://www.bioworld.com/articles/653910-preclinical-and-early-clinical-evaluation-of-mk-8719?v=preview
https://www.researchgate.net/publication/341909082_MK-8719_a_Novel_and_Selective_O-GlcNAcase_Inhibitor_That_Reduces_the_Formation_of_Pathological_Tau_and_Ameliorates_Neurodegeneration_in_a_Mouse_Model_of_Tauopathy
https://www.benchchem.com/product/b609112?utm_src=pdf-body
https://www.bioworld.com/articles/653910-preclinical-and-early-clinical-evaluation-of-mk-8719?v=preview
https://www.bioworld.com/articles/653910-preclinical-and-early-clinical-evaluation-of-mk-8719?v=preview
https://www.bioworld.com/articles/653910-preclinical-and-early-clinical-evaluation-of-mk-8719?v=preview
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/O-GlcNAcase_Inhibitors_%28drug_in_development%29.pdf
https://www.bioworld.com/articles/653910-preclinical-and-early-clinical-evaluation-of-mk-8719?v=preview
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/O-GlcNAcase_Inhibitors_%28drug_in_development%29.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Preparation

Reaction Detection & Analysis

Recombinant
human OGA

Incubate OGA with
MK-8719

Fluorogenic
substrate

Add substrate to
initiate reaction

MK-8719
(or test compound)

Assay Buffer

Incubate at 37°C Measure fluorescence
(kinetic or endpoint) Calculate % inhibition Determine IC50/Ki

Click to download full resolution via product page

Caption: Workflow for an in vitro OGA inhibition assay.

Materials:

Recombinant human OGA enzyme

Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

MK-8719 or other test compounds

Assay buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0)

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of MK-8719 in assay buffer.
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Add a fixed concentration of human OGA enzyme to each well of the microplate.

Add the diluted MK-8719 or vehicle control to the wells and incubate for a pre-determined

time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Monitor the increase in fluorescence over time at an appropriate excitation and emission

wavelength (e.g., 365 nm excitation and 445 nm emission for 4-MUG).

Calculate the rate of reaction for each concentration of the inhibitor.

Determine the percent inhibition relative to the vehicle control and fit the data to a dose-

response curve to calculate the IC50 value. Ki values can be determined using the Cheng-

Prusoff equation if the substrate concentration and Km are known.

Western Blot for O-GlcNAc Levels
This protocol describes the detection of total O-GlcNAcylated proteins in cell or tissue lysates.
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Caption: Workflow for Western blot analysis of O-GlcNAc levels.
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Materials:

Cell or tissue lysates

Lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g.,

Thiamet-G)

Protein assay reagent (e.g., BCA kit)

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Lyse cells or tissues in lysis buffer containing an OGA inhibitor to preserve O-GlcNAc

modifications.

Determine the protein concentration of each lysate.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system and perform densitometric analysis to quantify

the levels of O-GlcNAcylated proteins. A loading control (e.g., β-actin or GAPDH) should be

used for normalization.

Positron Emission Tomography (PET) Imaging for OGA
Occupancy
PET imaging with the tracer [18F]-MK-8553 is used to assess the target engagement of MK-
8719 in the brain.[1]
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Caption: Workflow for PET imaging to determine OGA occupancy.

Procedure (General Overview):

Baseline Scan: A subject undergoes a PET scan following the intravenous injection of a

tracer dose of [18F]-MK-8553. Dynamic images are acquired over a period of time (e.g., 90-
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120 minutes) to measure the baseline binding of the tracer to OGA in the brain.

Blocking Scan: On a separate occasion, the same subject is pre-treated with a therapeutic

dose of unlabeled MK-8719. After a suitable time for drug distribution, the subject is injected

with [18F]-MK-8553, and a second PET scan is performed.

Image Analysis: The PET data from both scans are reconstructed and analyzed. Kinetic

modeling is applied to the time-activity curves from different brain regions to estimate the

binding potential (BPND) of the tracer.

Occupancy Calculation: OGA occupancy is calculated as the percentage reduction in BPND

in the blocking scan compared to the baseline scan. This provides a quantitative measure of

target engagement at a given dose of MK-8719.

Conclusion
MK-8719 is a promising, selective OGA inhibitor with a strong preclinical rationale for the

treatment of tauopathies. Its ability to potently inhibit OGA, increase O-GlcNAcylation, and

reduce tau pathology in preclinical models, coupled with a favorable safety profile in early

clinical studies, supports its continued development. The experimental protocols and data

presented in this guide provide a technical foundation for researchers and drug developers

working in the field of neurodegenerative diseases. Further clinical investigation is warranted to

establish the efficacy of MK-8719 in patients with tauopathies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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